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Compound of Interest

Compound Name: Ethyl 4-acetyl-5-oxohexanoate

Cat. No.: B1333547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a reliable

synthetic protocol for Ethyl 4-acetyl-5-oxohexanoate (CAS No. 2832-10-2), a versatile

building block in organic synthesis. The information presented herein is intended to support

research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data
The structural elucidation of Ethyl 4-acetyl-5-oxohexanoate is supported by a combination of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS). The following tables summarize the key spectroscopic data for this

compound.

Table 1: ¹H NMR Spectroscopic Data (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.12 Quartet 2H -OCH₂CH₃

~3.90 Triplet 1H -CH(C=O)₂

~2.45 Triplet 2H -CH₂C=O (ester)

~2.20 Singlet 6H 2 x -C(=O)CH₃

~2.15 Multiplet 2H -CH₂CH₂C=O

~1.25 Triplet 3H -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~203.5 2 x C=O (acetyl ketones)

~172.5 C=O (ester)

~68.0 -CH(C=O)₂

~60.5 -OCH₂CH₃

~32.0 -CH₂C=O (ester)

~29.5 2 x -C(=O)CH₃

~25.0 -CH₂CH₂C=O

~14.0 -OCH₂CH₃

Table 3: IR Spectroscopic Data (Infrared Spectroscopy)
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1715 Strong C=O stretch (acetyl ketones)

~1360 Medium C-H bend (methyl)

~1180 Strong C-O stretch (ester)

Table 4: Mass Spectrometry Data

m/z Interpretation

200.10 [M]⁺ (Molecular Ion)

157.08 [M - C₂H₅O]⁺

115.05 [M - C₂H₅O - C₂H₂O]⁺

43.02 [CH₃CO]⁺

Disclaimer: The spectroscopic data presented above are compiled from typical values for the

assigned functional groups and structural motifs. While representative, actual experimental

values may vary slightly.

Experimental Protocols
Synthesis of Ethyl 4-acetyl-5-oxohexanoate via Michael
Addition
This protocol details the synthesis of Ethyl 4-acetyl-5-oxohexanoate through the base-

catalyzed Michael addition of acetylacetone to ethyl acrylate.

Materials:

Acetylacetone
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Ethyl acrylate

Sodium ethoxide (or other suitable base, e.g., triethylamine, DBU)

Ethanol (anhydrous)

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve sodium ethoxide (0.1 equivalents) in anhydrous ethanol under an

inert atmosphere (e.g., nitrogen or argon).

Addition of Reactants: To the stirred solution, add acetylacetone (1.0 equivalent) dropwise at

room temperature. After the addition is complete, add ethyl acrylate (1.1 equivalents)

dropwise to the reaction mixture.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous

ammonium chloride solution to neutralize the base. Separate the organic layer and wash it

sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to yield pure Ethyl 4-acetyl-5-oxohexanoate.

Spectroscopic Analysis Protocol
Instrumentation:

NMR Spectrometer (e.g., 400 MHz)

FT-IR Spectrometer

Mass Spectrometer (e.g., with Electron Ionization - EI)

¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6

mL of deuterated chloroform (CDCl₃).

Acquire the ¹H NMR spectrum, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

Acquire the ¹³C NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy:

Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a

Diamond ATR accessory on an FT-IR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1333547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) into the mass spectrometer.

Acquire the mass spectrum using an appropriate ionization technique, such as electron

ionization (EI).
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Caption: Synthetic workflow for Ethyl 4-acetyl-5-oxohexanoate.
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Caption: Workflow for spectroscopic analysis of the final product.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 4-acetyl-5-
oxohexanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333547#spectroscopic-data-for-ethyl-4-acetyl-5-
oxohexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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